4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde
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Overview
Description
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole derivative.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy reagent.
Introduction of Difluorobenzaldehyde:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]benzaldehyde: Similar structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-dichlorobenzaldehyde: Contains dichloro groups instead of difluoro, affecting its reactivity and applications.
Uniqueness
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is unique due to the presence of both the triazole ring and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. The difluoro groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNOIWKKBRKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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